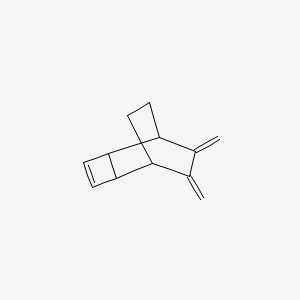![molecular formula C20H12Cl2N2O2 B13765394 2,9-Dichloro-5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione CAS No. 51085-07-5](/img/structure/B13765394.png)
2,9-Dichloro-5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione
説明
2,9-Dichloro-5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione is an organic compound known for its vibrant red color. It is commonly referred to as Pigment Red 202 and is used in various industrial applications due to its excellent color stability and resistance to light .
準備方法
The synthesis of 2,9-Dichloro-5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of specific intermediates in the presence of chlorinating agents. Industrial production often involves the use of organic solvents and catalysts to optimize yield and purity .
化学反応の分析
2,9-Dichloro-5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas .
科学的研究の応用
2,9-Dichloro-5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione has several scientific research applications:
Chemistry: It is used as a pigment in various chemical formulations due to its stability and vibrant color.
Biology: Research has explored its potential as a biological stain for microscopy.
Medicine: Studies are investigating its potential use in drug formulations for its unique chemical properties.
Industry: It is widely used in the production of paints, coatings, and plastics.
作用機序
The mechanism of action of 2,9-Dichloro-5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione involves its interaction with molecular targets through its chlorinated and quinone functional groups. These interactions can lead to the formation of stable complexes with various substrates, influencing their chemical and physical properties .
類似化合物との比較
2,9-Dichloro-5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione can be compared with similar compounds such as:
2,9-Dichloro-6,13-dihydroquinacridone: Another chlorinated quinacridone derivative with similar applications.
2,9-Dichloro-5,6,7,12,13,14-hexahydro-5,12-diazapentacene-7,14-dione: A structurally related compound with different hydrogenation levels.
These comparisons highlight the unique properties of this compound, particularly its stability and color properties.
特性
IUPAC Name |
2,9-dichloro-5,6,12,13-tetrahydroquinolino[2,3-b]acridine-7,14-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O2/c21-9-1-3-15-11(5-9)19(25)13-8-18-14(7-17(13)23-15)20(26)12-6-10(22)2-4-16(12)24-18/h1-6H,7-8H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHKTWMVEGIPMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CC3=C1NC4=C(C3=O)C=C(C=C4)Cl)NC5=C(C2=O)C=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9068617 | |
| Record name | Quino[2,3-b]acridine-7,14-dione, 2,9-dichloro-5,6,12,13-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51085-07-5 | |
| Record name | 2,9-Dichloro-5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51085-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,9-Dichloro-6,13-dihydroquinacridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051085075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quino[2,3-b]acridine-7,14-dione, 2,9-dichloro-5,6,12,13-tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quino[2,3-b]acridine-7,14-dione, 2,9-dichloro-5,6,12,13-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,9-dichloro-5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,9-DICHLORO-6,13-DIHYDROQUINACRIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CU9819A0F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetamide,2-[(aminoiminomethyl)methylamino]-](/img/structure/B13765313.png)


![Benzoic acid-[3]pyridylmethyl ester](/img/structure/B13765324.png)

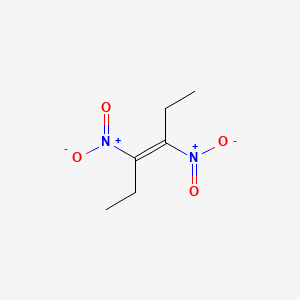

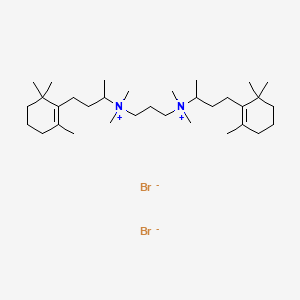

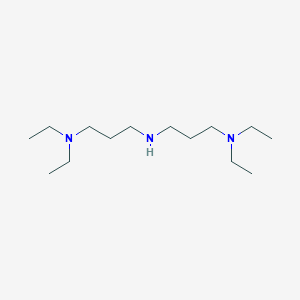
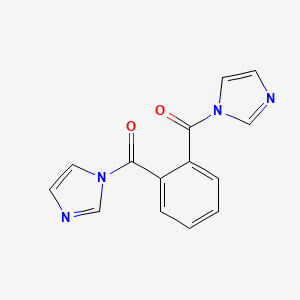
![1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide](/img/structure/B13765386.png)
